molecular formula C10H11NS B8486983 4-(Ethylthio)-2-methylbenzonitrile

4-(Ethylthio)-2-methylbenzonitrile

Cat. No.: B8486983
M. Wt: 177.27 g/mol
InChI Key: MDZALTCDYLYCPL-UHFFFAOYSA-N
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Description

4-(Ethylthio)-2-methylbenzonitrile is a benzonitrile derivative featuring an ethylthio (-S-C₂H₅) substituent at the para (4th) position and a methyl (-CH₃) group at the ortho (2nd) position on the benzene ring. Its molecular formula is C₁₀H₁₁NS, with a molecular weight of 177.26 g/mol. Synthetic routes often involve nucleophilic substitution or thiol-ene reactions, as seen in related benzonitrile derivatives .

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

4-ethylsulfanyl-2-methylbenzonitrile

InChI

InChI=1S/C10H11NS/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-6H,3H2,1-2H3

InChI Key

MDZALTCDYLYCPL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1)C#N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

4-(Ethylthio)-2-methylbenzonitrile
  • Substituent : Ethylthio (-S-C₂H₅)
  • Molecular Formula : C₁₀H₁₁NS
  • Key Properties :
    • Sulfur’s polarizability enhances stability in radical reactions.
    • Moderate electron-donating effect via σ-bond conjugation.
  • Applications : Intermediate in agrochemicals and heterocyclic synthesis .
4-Methoxy-2-methylbenzonitrile ()
  • Substituent : Methoxy (-OCH₃)
  • Molecular Formula: C₉H₉NO
  • Molecular Weight : 147.18 g/mol
  • Key Properties :
    • Strong electron-donating via resonance.
    • Lower lipophilicity compared to ethylthio analogs.
  • Applications : Precursor for fluorescent dyes and pharmaceuticals .
4-Benzyloxy-2-ethylbenzonitrile ()
  • Substituent : Benzyloxy (-O-CH₂C₆H₅)
  • Molecular Formula: C₁₆H₁₅NO
  • Molecular Weight : 237.30 g/mol
  • Key Properties: Bulky substituent increases steric hindrance.
  • Applications : Used in ligand design for catalysis .

Substituent Variations at Position 2

2-Amino-4-chloro-5-methoxybenzonitrile ()
  • Substituent: Amino (-NH₂) at position 2, chloro (-Cl) at position 4.
  • Molecular Formula : C₈H₆ClN₂O
  • Molecular Weight : 189.60 g/mol
  • Key Properties: Amino group enables hydrogen bonding; chloro enhances electrophilicity.
  • Applications : Building block for antitumor agents .
2-Ethyl-4-benzyloxybenzonitrile ()
  • Substituent : Ethyl (-C₂H₅) at position 2.
  • Molecular Formula: C₁₆H₁₅NO
  • Key Properties :
    • Ethyl group increases hydrophobicity.
  • Applications : Intermediate in polymer chemistry .

Core Structure Variations

4-Chloro-6-(ethylthio)-2-(4-(methylsulfonyl)phenyl)pyrimidine ()
  • Core : Pyrimidine ring (heterocyclic).
  • Substituents : Ethylthio at position 6, methylsulfonyl at position 4.
  • Molecular Formula : C₁₃H₁₂ClN₂O₂S₂
  • Key Properties :
    • Pyrimidine core allows for hydrogen bonding with biomolecules.
  • Applications : Radioligand for imaging studies .

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